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Compound of Interest

Compound Name: 3-Ethynylphenol

Cat. No.: B081329

An In-depth Technical Guide to 3-Hydroxyphenylacetylene: Synthesis, Reactivity, and
Applications

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 3-hydroxyphenylacetylene (also
known as 3-ethynylphenol), a versatile bifunctional molecule of significant interest in synthetic
chemistry. We will delve into its core properties, established synthetic protocols, characteristic
reactivity, and its expanding applications in drug discovery and materials science. The focus is
not merely on procedural steps but on the underlying chemical principles that guide
experimental design and application.

Core Molecular Profile and Physicochemical
Properties

3-Hydroxyphenylacetylene, with CAS Number 10401-11-3, is an aromatic compound featuring
both a phenolic hydroxyl group and a terminal alkyne.[1] This unique combination of functional
groups makes it a highly valuable building block, allowing for sequential or orthogonal chemical
modifications. The terminal alkyne provides a reactive handle for carbon-carbon bond
formation, while the phenol group can be used for derivatization or to modulate the electronic
properties of the molecule and its derivatives.

Its fundamental properties are summarized below, providing the foundational data required for
experimental planning, including solvent selection, reaction temperature, and purification
strategies.
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Property Value Reference(s)
Molecular Formula CsHsO [21[3114]
Molecular Weight 118.13 g/mol [1][2]

Clear colorless to yellow or

Appearance brown liquid/Crystalline [31[5]
Powder

Density 1.083 g/mL at 25 °C [2][6]

N ] 230.9 °C at 760 mmHg; 75 °C

Boiling Point [51[7]
at 3 mmHg

Melting Point 64-66 °C [5]

Refractive Index (n20/D) 1.5840 [2][6]

Flash Point 103 °C (217.4 °F) [2][7]

pKa 9.30 £ 0.10 (Predicted) [5]

. Miscible with
Solubility [5]1[6]

dimethylformamide

Synthesis: A Validated Protocol

The most reliable and commonly cited synthesis of 3-hydroxyphenylacetylene involves the
deprotection of a silyl-protected precursor, namely 3-((trimethylsilyl)ethynyl)phenol.[5] The
trimethylsilyl (TMS) group serves as an effective protecting group for the terminal alkyne,
preventing unwanted side reactions during precursor synthesis and allowing for purification. Its
removal under basic conditions is a robust and high-yielding transformation.

Experimental Protocol: Synthesis via Desilylation

This protocol describes the deprotection of 3-((trimethylsilyl)ethynyl)phenol to yield 3-
hydroxyphenylacetylene. The causality is clear: the hydroxide base attacks the silicon atom,
facilitating the cleavage of the carbon-silicon bond to liberate the terminal alkyne.

Step-by-Step Methodology:
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Dissolution: Dissolve the starting material, (3-hydroxyphenylalkynyl)trimethylsilane, in a 1:1
mixture of tetrahydrofuran (THF) and methanol (MeOH). A typical concentration would be
around 0.1 M.[5][6]

Base Addition: To the stirred solution, add a 10% aqueous solution of potassium hydroxide
(KOH). The volume of the KOH solution should be equal to the volumes of THF and MeOH
used.[5][6]

Reaction: Allow the reaction mixture to stir at room temperature for approximately 2 hours.[5]
[6] Progress can be monitored by Thin Layer Chromatography (TLC) by observing the
disappearance of the starting material.

Neutralization: Upon completion, carefully neutralize the reaction mixture with a 1N
hydrochloric acid (HCI) solution to a pH of ~7.[5][6] This step quenches the reaction and
protonates the resulting acetylide and phenoxide ions.

Solvent Removal: Remove the organic solvents (THF and MeOH) using a rotary evaporator.

[5]16]

Extraction: Extract the remaining aqueous phase with a suitable organic solvent, such as
dichloromethane (CH2Cl2). Perform the extraction three times to ensure complete recovery
of the product.[5][6]

Drying and Concentration: Combine the organic extracts and dry them over anhydrous
sodium sulfate (Na2S0a). Filter off the drying agent and concentrate the filtrate under
reduced pressure to yield the crude product.[5][6]

Purification: Purify the crude product, typically a yellow oil, by column chromatography on
silica gel. An eluent system such as n-hexane/acetone (5:1, v/v) is effective, affording the
final product in high purity (yields around 70% have been reported).[6]
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Caption: Workflow for the synthesis of 3-hydroxyphenylacetylene.

Chemical Reactivity: A Tale of Two Functional
Groups

The synthetic utility of 3-hydroxyphenylacetylene stems from the distinct reactivity of its alkyne
and phenol moieties. This allows it to participate in a wide array of chemical transformations,
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most notably transition metal-catalyzed cross-coupling reactions.

The Sonogashira Coupling Reaction

The Sonogashira coupling is the cornerstone reaction for terminal alkynes, forming a C(sp?)-
C(sp) bond between an aryl/vinyl halide and a terminal alkyne.[8][9] This reaction is
exceptionally powerful for constructing the complex molecular backbones required in
pharmaceuticals and organic materials.[8][10] In this context, 3-hydroxyphenylacetylene serves
as the nucleophilic alkyne component.

Mechanism and Rationale: The reaction proceeds via two interconnected catalytic cycles, one
involving palladium and the other copper.[3]

o Palladium Cycle: A Pd(0) species undergoes oxidative addition with the aryl halide. The
terminal alkyne, activated by copper, then transmetalates onto the palladium center.
Reductive elimination follows, yielding the coupled product and regenerating the Pd(0)
catalyst.[8]

o Copper Cycle: A copper(l) salt, typically Cul, reacts with the terminal alkyne in the presence
of a base to form a copper(l) acetylide intermediate. This species is more nucleophilic than
the parent alkyne, accelerating the transmetalation step with the palladium complex.[8]

The choice of catalyst (e.g., [Pd(PPhs)2Cl2]), copper co-catalyst (Cul), base (e.g., an amine like
triethylamine or diisopropylamine), and solvent is critical for optimizing reaction efficiency under
mild conditions.[8][11]

© 2025 BenchChem. All rights reserved. 5/11 Tech Support


https://en.wikipedia.org/wiki/Sonogashira_coupling
https://www.researchgate.net/figure/Sonogashira-coupling-reaction-of-aryl-halides-with-phenylacetylene_fig5_368354414
https://en.wikipedia.org/wiki/Sonogashira_coupling
https://www.researchgate.net/figure/The-Sonogashira-coupling-reactions-of-aryl-halides-with-phenylacetylene_tbl2_284762911
https://en.wikipedia.org/wiki/Sonogashira_coupling
https://en.wikipedia.org/wiki/Sonogashira_coupling
https://en.wikipedia.org/wiki/Sonogashira_coupling
https://en.wikipedia.org/wiki/Sonogashira_coupling
https://www.organic-chemistry.org/namedreactions/sonogashira-coupling.shtm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b081329?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Palladium Cycle

Reductive
Elimination

Oxidative R-Pd(II)-C=CR' Product
Addition (R-X) Transmetalation L2 R-C=CR'

Copper Cycle

Cu(T)-C=CR'

Click to download full resolution via product page

Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.

Polymerization

Derivatives of phenylacetylene are known to undergo polymerization to form conjugated
polymers.[12][13] The terminal alkyne of 3-hydroxyphenylacetylene can participate in such
reactions, typically catalyzed by transition metal complexes (e.g., W or Rh-based catalysts), to
produce poly(3-hydroxyphenylacetylene). The resulting polymers, featuring a conjugated
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polyene backbone, are of potential interest in materials science for their optoelectronic
properties. The phenolic group offers a site for post-polymerization modification, allowing for
the tuning of polymer solubility and functionality.

Key Applications

The unique structure of 3-hydroxyphenylacetylene has led to its use in several specialized
fields, from microbiology to drug discovery.

Application in Drug Development

Pharmaceutical intermediates are the crucial link between basic chemical synthesis and the
production of active pharmaceutical ingredients (APIs).[14] 3-Hydroxyphenylacetylene is a
prime example of a versatile building block used in drug discovery. Its ability to participate in
reliable C-C bond-forming reactions like the Sonogashira coupling allows medicinal chemists to
efficiently construct complex molecular scaffolds.[9]

By incorporating the 3-hydroxyphenylacetylene motif, researchers can:

« Introduce Structural Rigidity: The linear alkyne linker can position other functional groups in a
well-defined spatial orientation to optimize binding with a biological target.

o Modulate Physicochemical Properties: The phenolic hydroxyl group can be used to improve
aqueous solubility or act as a hydrogen bond donor in a protein binding pocket.[14]

e Serve as a Precursor for Heterocycles: The alkyne can be a key functional group in
cyclization reactions to form various heterocyclic systems, which are prevalent in many
approved drugs. While specific drugs containing the intact 3-hydroxyphenylacetylene are not
broadly documented, its derivatives are integral to the synthesis of biologically active
thiophenes, coumarins, and other scaffolds with demonstrated antioxidant, anti-inflammatory,
and cytotoxic activities.[15][16][17]

Fluorogenic and Chromogenic Probes

A notable and specific application of 3-hydroxyphenylacetylene is its use as a novel probe for
bacterial enzymes.[2] It has been shown to be an activity-dependent fluorogenic and
chromogenic probe for enzymes that degrade toluene through the meta ring fission of 3-

© 2025 BenchChem. All rights reserved. 7/11 Tech Support


https://www.bocsci.com/resources/applications-of-pharmaceutical-intermediates-in-drug-development-from-lab-to-industry.html
https://www.researchgate.net/figure/Sonogashira-coupling-reaction-of-aryl-halides-with-phenylacetylene_fig5_368354414
https://www.bocsci.com/resources/applications-of-pharmaceutical-intermediates-in-drug-development-from-lab-to-industry.html
https://www.researchgate.net/publication/355777232_Molecular_modeling_and_antioxidant_activity_of_newly_synthesized_3-hydroxy-2-substituted-thiophene_derivatives
https://www.mdpi.com/1420-3049/26/19/5999
https://encyclopedia.pub/entry/53827
https://www.sigmaaldrich.com/HK/zh/product/aldrich/632023
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b081329?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

methylcatechol.[2] In this system, the enzyme catalyzes a reaction involving 3-
hydroxyphenylacetylene that results in a colored or fluorescent product, providing a direct and
measurable signal of enzymatic activity. This allows for rapid screening and physiological
analysis of specific bacterial strains.[2]

Spectroscopic Characterization

Unambiguous identification of 3-hydroxyphenylacetylene relies on standard spectroscopic
techniques. Understanding its spectral signature is essential for reaction monitoring and quality
control.

e 1H NMR: The proton nuclear magnetic resonance spectrum will show characteristic signals
for the aromatic protons (typically in the & 6.8-7.3 ppm range), a singlet for the phenolic
hydroxyl proton (which can be broad and its shift variable depending on concentration and
solvent), and a sharp singlet for the acetylenic proton around & 3.0 ppm.[18]

e 13C NMR: The carbon spectrum provides detailed information on the carbon framework, with
distinct signals for the two sp-hybridized alkyne carbons (around 8 77 and 83 ppm) and the
four unique sp2-hybridized aromatic carbons, including the carbon bearing the hydroxyl
group (C-OH) at lower field.[18]

» IR Spectroscopy: The infrared spectrum will prominently feature a sharp, moderate
absorption band around 3300 cm~* corresponding to the =C-H stretch, and a broad
absorption band for the O-H stretch of the phenol group between 3200-3600 cm~*. A weak
C=C stretching absorption will appear near 2100 cm~1.

Safety and Handling

According to safety data, 3-hydroxyphenylacetylene is classified as harmful if swallowed
(H302) and causes serious eye damage (H318).[2][19]

» Hazard Classifications: Acute Toxicity, Oral (Category 4); Serious Eye Damage (Category 1).
[2]

o Precautionary Statements: Standard precautions include avoiding ingestion and contact with
eyes.[19]

© 2025 BenchChem. All rights reserved. 8/11 Tech Support


https://www.sigmaaldrich.com/HK/zh/product/aldrich/632023
https://www.sigmaaldrich.com/HK/zh/product/aldrich/632023
https://resolvemass.ca/structure-elucidation-services-by-nmr/
https://resolvemass.ca/structure-elucidation-services-by-nmr/
https://www.sigmaaldrich.com/HK/zh/product/aldrich/632023
https://www.fishersci.ca/shop/products/3-hydroxyphenylacetylene-95-thermo-scientific/p-3593295
https://www.sigmaaldrich.com/HK/zh/product/aldrich/632023
https://www.fishersci.ca/shop/products/3-hydroxyphenylacetylene-95-thermo-scientific/p-3593295
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b081329?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

e Personal Protective Equipment (PPE): Appropriate PPE includes chemical safety goggles or
a face shield, protective gloves, and a lab coat.[2] It should be handled in a well-ventilated
area or a chemical fume hood.

Conclusion

3-Hydroxyphenylacetylene is more than a simple organic molecule; it is a powerful and
versatile tool for chemical innovation. Its dual functionality, combined with the robust and
predictable reactivity of its alkyne and phenol groups, makes it an invaluable intermediate for
researchers in drug discovery, medicinal chemistry, and materials science. From constructing
complex bioactive molecules via Sonogashira couplings to acting as a clever reporter for
bacterial enzymes, its applications continue to expand, underscoring the importance of
fundamental building blocks in advancing scientific frontiers.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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hydroxyphenylacetylene]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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